molecular formula CH5N3O2 B1595866 N-hydroxy-1-hydrazinecarboxamide CAS No. 21520-79-6

N-hydroxy-1-hydrazinecarboxamide

Cat. No. B1595866
CAS RN: 21520-79-6
M. Wt: 91.07 g/mol
InChI Key: CNRHKPRBIKMGPQ-UHFFFAOYSA-N
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Description

“N-hydroxy-1-hydrazinecarboxamide” is a compound with the molecular formula CH5N3O2 . It is also known by other names such as “N-hydroxyhydrazinecarboxamide”, “1-amino-3-hydroxyurea”, and "hydroxyhydrazinecarboxamide" . The molecular weight of this compound is 91.07 g/mol .


Molecular Structure Analysis

The molecular structure of “N-hydroxy-1-hydrazinecarboxamide” includes a carbonyl group (C=O), two nitrogen atoms (N), and a hydroxyl group (OH) . The InChI string representation of the molecule is InChI=1S/CH5N3O2/c2-3-1(5)4-6/h6H,2H2,(H2,3,4,5) .


Physical And Chemical Properties Analysis

“N-hydroxy-1-hydrazinecarboxamide” has a molecular weight of 91.07 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 91.038176411 g/mol . The topological polar surface area of the compound is 87.4 Ų .

Scientific Research Applications

Clinical Trials and Cancer Research

Hydrazine sulfate, a related compound, has been explored in the context of cancer treatment. Clinical trials involving hydrazine sulfate have investigated its efficacy in treating various types of cancer, including non-small-cell lung cancer and colorectal cancer. These studies aim to assess the potential of hydrazine sulfate as an adjunct therapy, examining its impact on survival rates, quality of life, and other cancer-related outcomes.

  • A study on non-small-cell lung cancer patients explored the effects of hydrazine sulfate in combination with chemotherapy, assessing outcomes such as survival rates and quality of life (Kosty et al., 1994).
  • Another research focused on advanced colorectal cancer patients, evaluating hydrazine sulfate's impact on survival and quality of life, highlighting the importance of considering therapeutic advances in comprehensive patient care (Loprinzi et al., 1994).

Sedation and Dental Procedures

Studies have also investigated the use of hydroxyzine, a compound similar in naming but distinct in application, in pediatric dental procedures. These studies assess the efficacy and safety of sedative combinations including hydroxyzine for managing patient anxiety and behavior during dental treatments.

  • Research comparing chloral hydrate and hydroxyzine versus placebo for pediatric dental sedation found significant effects on behavior and physiological outcomes, indicating the sedative's effectiveness and safety (Luciane Ribeiro de Rezende Sucasas da Costa et al., 2007).
  • Another study evaluated the effectiveness of hydroxyzine in conjunction with other sedatives for improving the sedation quality in pediatric dental patients, offering insights into optimizing sedation protocols for dental procedures (D. Ram et al., 1999).

Occupational and Environmental Health

Investigations into the metabolism of hydrazine and its effects on workers exposed to this compound have provided valuable information on occupational health risks and the importance of monitoring and managing chemical exposure in the workplace.

  • A study on the metabolism of hydrazine among Japanese workers highlighted the influence of genetic factors on hydrazine's biological effects, emphasizing the need for personalized approaches in occupational health monitoring and intervention strategies (A. Koizumi et al., 1998).

properties

IUPAC Name

1-amino-3-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3O2/c2-3-1(5)4-6/h6H,2H2,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRHKPRBIKMGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(NN)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300392
Record name N-hydroxy-1-hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-1-hydrazinecarboxamide

CAS RN

21520-79-6
Record name Hydrazinecarboxamide, N-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-hydroxy-1-hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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